Rivaroxaban (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide) is a small molecule belonging to the class of oxazolidinone derivatives. [] It plays a crucial role in scientific research as a potent and selective inhibitor of coagulation factor Xa (FXa). [] This inhibition makes it a valuable tool for studying blood coagulation pathways and developing novel anticoagulant therapies.
Several papers detail the synthesis of Rivaroxaban and its analogs. One method involves a multi-step process starting from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol, and 4-(4-aminophenyl)-3-morpholinone. [] Another approach utilizes 1-fluoro-4-nitrobenzene as a starting material. [] These methods highlight the complexity of synthesizing these compounds and the importance of optimizing reaction conditions for yield and purity.
An improved synthesis of Rivaroxaban with high purity (99.9%) and overall yield (57.7% over three main steps) has been described. [] This method emphasizes the control of impurities during synthesis, crucial for pharmaceutical applications.
Rivaroxaban's molecular structure, characterized by X-ray crystallography, reveals a chlorothiophene moiety interacting with the S1 subsite of FXa. [] This interaction is crucial for its high potency as an FXa inhibitor. The crystal structure of a related compound, (S)-5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide, reveals two molecules with distinct conformations within the asymmetric unit, highlighting the potential for conformational flexibility in these compounds. []
Rivaroxaban exerts its anticoagulant effect by directly and selectively inhibiting FXa. [] This enzyme plays a central role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, ultimately leading to clot formation. By binding to the active site of FXa, Rivaroxaban prevents thrombin generation and inhibits clot formation.
The physical and chemical properties of Rivaroxaban and related compounds are crucial for their pharmaceutical development. These properties include solubility, stability, and polymorphism. [, , ] For example, different polymorphs of Rivaroxaban exhibit varying solubility and bioavailability. [] Research focuses on identifying and characterizing these forms to optimize drug formulation and delivery.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4